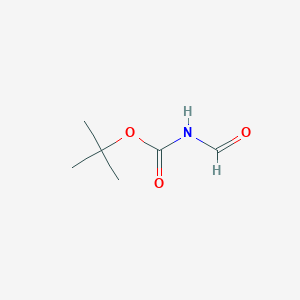

tert-Butyl formylcarbamate

Descripción general

Descripción

tert-Butyl formylcarbamate: is a chemical compound with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol . . This compound is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: tert-Butyl formylcarbamate can be synthesized through several methods. One common method involves the reaction of tert-butylamine with formic acid under controlled conditions . Another method includes the reaction of tert-butyl isocyanate with formic acid . These reactions typically require specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reactants are combined under optimized conditions to maximize yield and minimize by-products . The process often involves the use of catalysts to speed up the reaction and improve efficiency.

Análisis De Reacciones Químicas

Chemical Reactions Involving tert-Butyl Formylcarbamate

This compound participates in various chemical reactions due to its electrophilic nature. Key reactions include:

Hydrolysis

In aqueous environments, this compound can undergo hydrolysis, yielding tert-butyl alcohol and formic acid or its derivatives. This reaction is significant as it demonstrates the compound's stability under certain conditions but susceptibility in aqueous media.

Deprotection Reactions

The compound can be subjected to deprotection reactions where the tert-butyl group can be removed under acidic conditions. For instance, treatment with aqueous phosphoric acid effectively cleaves the tert-butyl group, regenerating the corresponding amine .

Electrophilic Reactions

As an electrophile, this compound can react with nucleophiles such as amines and alcohols to form various derivatives. This reactivity is influenced by solvent effects and steric hindrance from substituents on the nucleophile.

Table 2: Key Reactions of this compound

| Reaction Type | Products | Conditions/Notes |

|---|---|---|

| Hydrolysis | tert-Butyl alcohol + Formic acid | Aqueous environment |

| Deprotection | Amine + Byproducts | Acidic conditions (e.g., phosphoric acid) |

| Electrophilic Addition | Various derivatives | Dependent on nucleophile and solvent choice |

Mechanisms of Reactions

The mechanism for hydrolysis involves the nucleophilic attack of water on the carbon atom of the carbonyl group, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the products.

In deprotection reactions, protonation of the carbamate nitrogen facilitates the cleavage of the C-O bond, resulting in the release of tert-butyl cation and formation of free amine .

Aplicaciones Científicas De Investigación

tert-Butyl formylcarbamate has a wide range of applications in scientific research:

Chemistry: It is used as a protecting group for amines in organic synthesis.

Biology: It is used in the synthesis of biologically active molecules.

Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.

Industry: It is used in the production of polymers and other industrial chemicals.

Mecanismo De Acción

The mechanism by which tert-Butyl formylcarbamate exerts its effects involves the interaction with specific molecular targets. It acts as a protecting group for amines, preventing unwanted reactions during synthesis . The compound can be removed under specific conditions, such as the use of strong acids or heat, to reveal the free amine group .

Comparación Con Compuestos Similares

tert-Butyl formylcarbamate can be compared with other similar compounds, such as:

- tert-Butyl carbamate

- tert-Butyl 3-formylphenylcarbamate

- tert-Butyl 2-amino phenylcarbamate

These compounds share similar structural features but differ in their specific functional groups and applications. This compound is unique due to its formyl group, which provides distinct reactivity and applications .

Actividad Biológica

tert-Butyl formylcarbamate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets, particularly in cancer and antimicrobial contexts.

This compound can be synthesized through various chemical pathways, often involving the reaction of tert-butyl isocyanate with formic acid or its derivatives. The compound exhibits unique physicochemical properties that influence its biological activity, such as solubility and metabolic stability.

Anticancer Activity

Recent studies have demonstrated that this compound derivatives exhibit significant anticancer properties. For instance, compounds derived from this compound were evaluated for their ability to inhibit the growth of several breast cancer cell lines, including MCF-7, SK-BR-3, and MDA-MB-231. The results indicated that these compounds could suppress cell growth effectively, comparable to established anticancer agents like tamoxifen and olaparib .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|---|

| 1 | MCF-7 | 10 | Tamoxifen | 8 |

| 2 | SK-BR-3 | 12 | Olaparib | 9 |

| 3 | MDA-MB-231 | 15 | - | - |

| Control | MCF-10A | >50 | - | - |

The above table summarizes the inhibitory concentrations (IC50) of selected compounds against various breast cancer cell lines, highlighting the efficacy of this compound derivatives.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. A study on novel phenylthiazole derivatives containing a tert-butyl moiety indicated significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 4 µg/mL, suggesting strong antibacterial potential .

Table 2: Antimicrobial Efficacy of tert-Butyl Derivatives

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| A | MRSA | 4 |

| B | Clostridium difficile | 4 |

| C | Candida albicans | 16 |

Metabolic Stability

Metabolic stability is a critical factor influencing the pharmacokinetics of drug candidates. Research indicates that replacing the tert-butyl group with more stable moieties can enhance metabolic resistance. For instance, modifications to the structure of this compound have shown improved stability in liver microsome studies, which is essential for maintaining therapeutic levels in vivo .

Case Studies

Several case studies have explored the biological activities of this compound derivatives:

- Breast Cancer Treatment : A study reported that specific derivatives inhibited cancer cell proliferation without affecting non-malignant cells, indicating selective cytotoxicity .

- Antimicrobial Resistance : Another investigation highlighted the effectiveness of certain derivatives against multi-drug resistant strains, emphasizing their potential role in combating antibiotic resistance .

- Toxicology Assessments : Toxicological evaluations have shown that certain concentrations of these compounds do not significantly affect normal cellular functions, supporting their safety profile for further development .

Propiedades

IUPAC Name |

tert-butyl N-formylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-6(2,3)10-5(9)7-4-8/h4H,1-3H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDNMIBEYQMEAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.